

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-4-chlorobenzenesulfonamide
Cat. No.:	B187413

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-chlorobenzenesulfonamide**, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical identity, including its IUPAC name, CAS registry number, and molecular properties. A plausible, well-referenced synthesis protocol is presented, followed by an in-depth discussion of the compound's chemical reactivity, focusing on the functional groups that make it a versatile building block. Advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are thoroughly described with expected data. The guide explores its significant applications in medicinal chemistry, particularly as a scaffold for the development of potent carbonic anhydrase inhibitors. Finally, comprehensive safety and handling procedures are outlined to ensure its proper management in a laboratory and industrial setting.

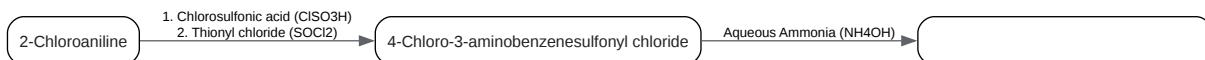
Chemical Identity and Properties Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

- IUPAC Name: **3-Amino-4-chlorobenzenesulfonamide**[\[1\]](#)[\[2\]](#)
- CAS Number: 29092-34-0[\[1\]](#)
- Molecular Formula: C₆H₇ClN₂O₂S[\[1\]](#)
- Molecular Weight: 206.65 g/mol [\[1\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Amino-4-chlorobenzenesulfonamide** is essential for its handling, formulation, and application in synthesis.


Property	Value	Source
Appearance	White to off-white solid/powder	[3]
Melting Point	Not precisely defined; decomposition may occur at elevated temperatures.	Inferred from general sulfonamide properties
Solubility	Sparingly soluble in water. Soluble in some organic solvents like ethanol, and dilute alkali solutions.	[4]
pKa	The amino group is weakly basic, and the sulfonamide proton is weakly acidic. Precise pKa values are not readily available in the literature but can be estimated based on analogous structures.	General chemical principles

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a logical and experimentally sound synthesis of **3-Amino-4-chlorobenzenesulfonamide** can be devised from readily available starting materials, primarily through the chlorosulfonation of a substituted aniline derivative followed by amination.

Proposed Synthetic Pathway

A plausible and efficient route to **3-Amino-4-chlorobenzenesulfonamide** begins with 2-chloroaniline. The synthesis involves two key steps: chlorosulfonation and subsequent amination.

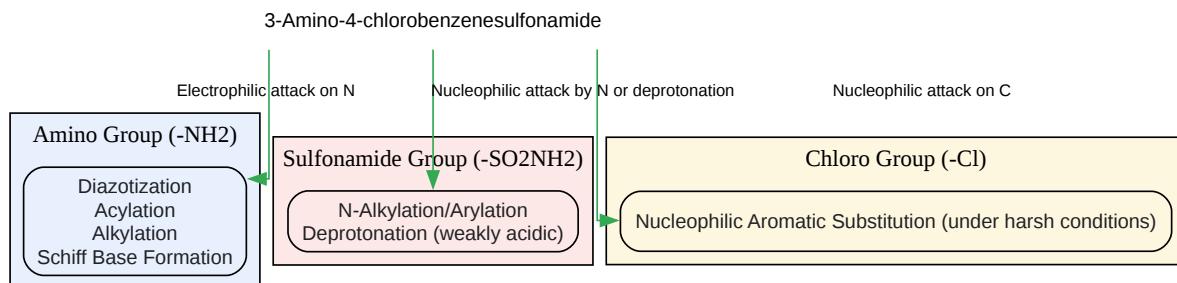
[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Amino-4-chlorobenzenesulfonamide**.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride

- In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Carefully add chlorosulfonic acid to the flask and cool it in an ice-salt bath.
- Slowly add 2-chloroaniline dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
- Cool the reaction mixture and cautiously pour it onto crushed ice.


- The solid 4-chloro-3-aminobenzenesulfonic acid will precipitate. Filter the solid, wash it with cold water, and dry it.
- To convert the sulfonic acid to the sulfonyl chloride, treat the dried solid with thionyl chloride, optionally in an inert solvent like toluene, and heat under reflux until the reaction is complete (cessation of SO_2 and HCl evolution).
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-aminobenzenesulfonyl chloride.

Step 2: Synthesis of **3-Amino-4-chlorobenzenesulfonamide**

- Cool a concentrated aqueous solution of ammonia in a flask placed in an ice bath.
- Slowly add the crude 4-chloro-3-aminobenzenesulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.
- Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
- The solid product, **3-Amino-4-chlorobenzenesulfonamide**, will precipitate.
- Filter the precipitate, wash it thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold ethanol.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified **3-Amino-4-chlorobenzenesulfonamide**.

Chemical Reactivity and Profile

The synthetic utility of **3-Amino-4-chlorobenzenesulfonamide** stems from the distinct reactivity of its three functional groups: the aromatic amino group, the sulfonamide group, and the chloro substituent on the benzene ring.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **3-Amino-4-chlorobenzenesulfonamide**.

Reactivity of the Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents. Acylation and alkylation reactions are also readily achievable. The formation of Schiff bases through condensation with aldehydes is another common reaction.^[5]

Reactivity of the Sulfonamide Group

The sulfonamide group is relatively stable. The nitrogen atom can be alkylated or arylated under appropriate conditions. The protons on the nitrogen are weakly acidic and can be removed by a strong base, which can be useful in certain synthetic strategies.

Thermal Stability

Benzenesulfonamide derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. The likely initial decomposition pathways would involve the cleavage of the C-S or S-N bonds. The specific decomposition temperature and products for **3-Amino-4-chlorobenzenesulfonamide** would require experimental determination through techniques like thermogravimetric analysis (TGA).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of **3-Amino-4-chlorobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region will display a complex splitting pattern due to the substitution pattern. The chemical shifts of the -NH₂ and -SO₂NH₂ protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹ H NMR Chemical Shifts (in DMSO-d ₆)	Predicted ¹³ C NMR Chemical Shifts (in DMSO-d ₆)
~7.5-7.8 ppm (aromatic protons)	~140-150 ppm (C-NH ₂)
~7.2-7.4 ppm (aromatic protons)	~130-135 ppm (C-SO ₂ NH ₂)
~6.8-7.0 ppm (aromatic protons)	~120-130 ppm (C-Cl)
~5.5-6.0 ppm (broad, -NH ₂)	~115-125 ppm (other aromatic C-H)
~7.0-7.5 ppm (broad, -SO ₂ NH ₂)	

Note: These are predicted values and may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **3-Amino-4-chlorobenzenesulfonamide** and for monitoring reaction progress. A reversed-phase C18 column is typically suitable.

Typical HPLC Method:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak at m/z 206 would be expected.

Expected Fragmentation Pattern:

- Loss of SO_2NH_2 : A significant fragment corresponding to the loss of the sulfonamide group.
- Loss of Cl: A fragment corresponding to the loss of the chlorine atom.
- Cleavage of the aromatic ring: Further fragmentation of the benzene ring.

Applications in Drug Development

3-Amino-4-chlorobenzenesulfonamide is a valuable building block in medicinal chemistry, primarily due to the presence of the sulfonamide moiety, which is a key pharmacophore in many drugs.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). Derivatives of **3-Amino-4-chlorobenzenesulfonamide** can be synthesized to create potent and selective inhibitors of various CA isoenzymes, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.^{[5][6]} The amino group provides a convenient point for further derivatization to enhance binding affinity and selectivity.

Antibacterial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs (sulfa drugs). While the use of simple sulfonamides has declined due to resistance, **3-Amino-4-chlorobenzenesulfonamide** can serve as a starting material for the synthesis of more complex and potent antibacterial agents.

Safety and Handling

Proper handling of **3-Amino-4-chlorobenzenesulfonamide** is crucial to ensure laboratory safety.

Hazard Identification

- Health Hazards: May cause skin, eye, and respiratory irritation. Ingestion may be harmful.[\[7\]](#) [\[8\]](#)
- Environmental Hazards: The environmental impact has not been fully investigated, but release into the environment should be avoided.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Amino-4-chlorobenzenesulfonamide is a chemical intermediate of significant importance, particularly in the field of drug discovery and development. Its versatile reactivity, stemming from its amino, chloro, and sulfonamide functional groups, allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working

with this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe utilization in research and development endeavors.

References

- PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). **3-Amino-4-chlorobenzenesulfonamide**.
- PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information.
- MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β -Lactams—Important Structural Motifs in Medicinal Chemistry.
- PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information.
- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- PubChem. (n.d.). CID 154809854. National Center for Biotechnology Information.
- BLD Pharm. (n.d.). 2138080-85-8|**3-Amino-4-chlorobenzenesulfonamide** hydrochloride.
- PubMed. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- Google Patents. (n.d.). A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.
- Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- ChemBK. (n.d.). 4-amino-6-chlorotoluene-3-sulphonic acid.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
- PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information.
- Santa Cruz Biotechnology. (n.d.). 4-Aminotoluene-3-sulfonic acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts.
- Google Patents. (n.d.). Method for producing 4-aminotoluene-3-sulfonic acid.
- TCI Chemicals. (2023). SAFETY DATA SHEET.

- MDPI. (2022). Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Terminated by Carboxyl Groups.
- MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- 3-Amino-4-Chlorobenzotrifluoride supplier. (n.d.). 3-Amino-4-Chlorobenzotrifluoride.
- ResearchGate. (n.d.). Synthesis, characterization and thermal behavior of some trivalent lanthanide 4-amino-benzenesulfonate salts.
- MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.
- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) ¹³C NMR spectrum.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- FLUOROCHEM PRIVATE LIMITED. (n.d.). 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune.
- SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Amino-3-chlorobenzenesulfonamide | C₆H₇CIN₂O₂S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 154809854 | C₁₂H₁₂Cl₂N₂O₆S₂ | CID 154809854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187413#3-amino-4-chlorobenzenesulfonamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com